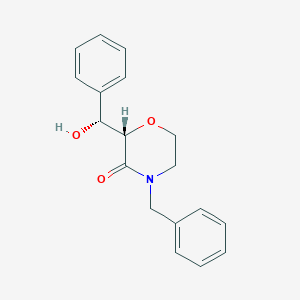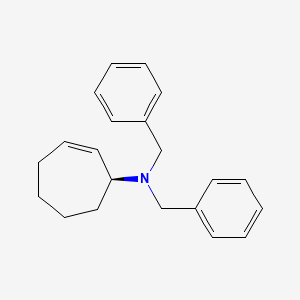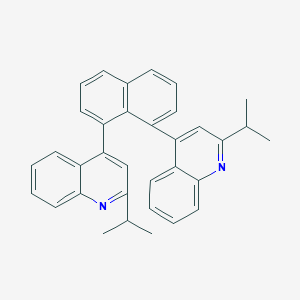![molecular formula C24H27FN2O2 B12541787 {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone CAS No. 143288-07-7](/img/structure/B12541787.png)
{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone is a complex organic compound that features a piperidine ring substituted with a fluorobenzoyl group
Métodos De Preparación
The synthesis of {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of benzoyl cyanide with 4-piperidinamine under controlled conditions . This reaction forms the core structure, which is then further functionalized to introduce the fluorobenzoyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar compounds include other piperidine derivatives such as:
- 4-(4-Fluorobenzoyl)piperidine
- 4-Piperidin-1-Ylbenzonitrile
- 2-[4-(4-Fluorobenzoyl)-1-piperidyl]-1-naphthalen-2-yl-ethanone
Compared to these compounds, {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
143288-07-7 |
|---|---|
Fórmula molecular |
C24H27FN2O2 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[4-[4-(4-fluorobenzoyl)piperidin-1-yl]phenyl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C24H27FN2O2/c25-21-5-1-17(2-6-21)24(29)20-11-15-27(16-12-20)22-7-3-18(4-8-22)23(28)19-9-13-26-14-10-19/h1-8,19-20,26H,9-16H2 |
Clave InChI |
KNXAAYZAEWQETH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)C2=CC=C(C=C2)N3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)


![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)


![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)

![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
